

A Comparative Guide to Methyl (methylthio)acetate and Ethyl (methylthio)acetate in Synthesis

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Compound of Interest

Compound Name: *Methyl (methylthio)acetate*

Cat. No.: *B103809*

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In the realm of organic synthesis, the choice of reagents and building blocks is paramount to the success of a reaction, influencing yield, purity, and reaction kinetics. Among the versatile scaffolds available to chemists, α -thio-substituted esters like **methyl (methylthio)acetate** and ethyl (methylthio)acetate serve as valuable precursors for the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an objective comparison of these two closely related esters, offering insights into their synthesis, physical properties, and potential reactivity in common synthetic transformations, supported by experimental protocols and theoretical considerations.

Physicochemical Properties: A Head-to-Head Comparison

Methyl (methylthio)acetate and ethyl (methylthio)acetate share a similar core structure, with the primary difference being the methyl versus ethyl ester group. This seemingly minor variation gives rise to subtle but potentially significant differences in their physical properties, which can impact their handling and use in synthesis.

Property	Methyl (methylthio)acetate	Ethyl (methylthio)acetate
Molecular Formula	C ₄ H ₈ O ₂ S	C ₅ H ₁₀ O ₂ S
Molecular Weight	120.17 g/mol [1]	134.20 g/mol [2]
Boiling Point	49-51 °C at 12 mmHg	70-72 °C at 25 mmHg [3]
Density	~1.11 g/mL at 25 °C	~1.043 g/mL at 25 °C [3]
Solubility	Soluble in organic solvents, limited solubility in water.	Soluble in organic solvents, limited solubility in water. [4]
CAS Number	16630-66-3 [1]	4455-13-4 [2]

Synthesis of Methyl and Ethyl (methylthio)acetate

Both esters can be readily synthesized via Fischer esterification of (methylthio)acetic acid with the corresponding alcohol (methanol or ethanol) under acidic catalysis. This straightforward and well-established method provides a reliable route to these reagents.

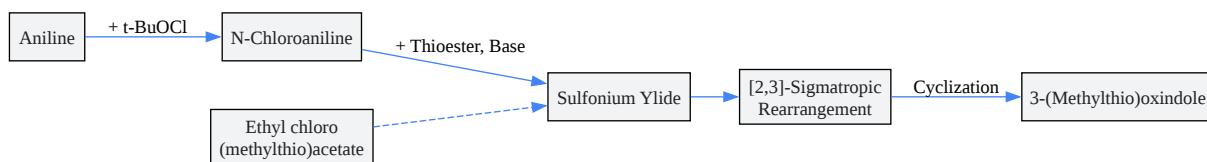
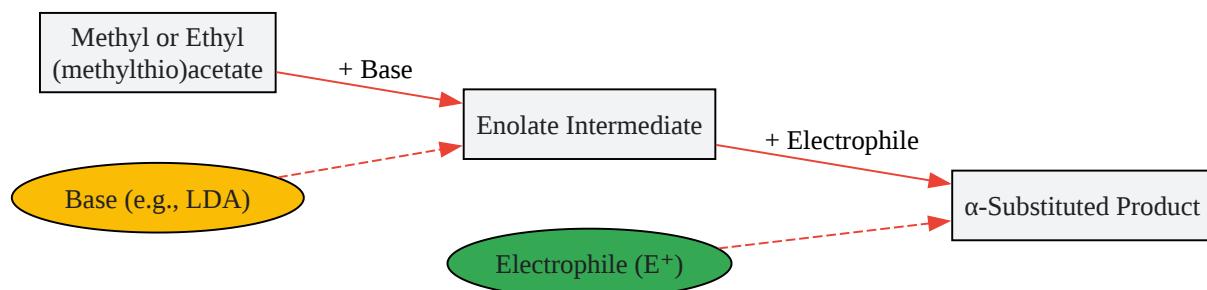
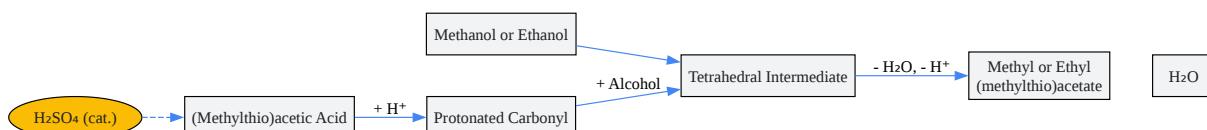
Experimental Protocol: Fischer Esterification of (Methylthio)acetic Acid

Materials:

- (Methylthio)acetic acid
- Methanol or Ethanol (anhydrous)
- Concentrated Sulfuric Acid (catalyst)
- Sodium Bicarbonate solution (saturated)
- Brine
- Anhydrous Magnesium Sulfate
- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (methylthio)acetic acid and a 3-5 fold molar excess of the corresponding alcohol (methanol or ethanol).
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the mixture.
- Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
- Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
- Purify the crude product by vacuum distillation to yield the pure methyl or ethyl (methylthio)acetate.



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